Hcv-IN-7
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Overview
Description
Hcv-IN-7 is a potent and orally active inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This compound exhibits a pan-genotypic profile, meaning it is effective against multiple genotypes of the hepatitis C virus. This compound has shown promising antiviral activity and favorable pharmacokinetic properties, making it a valuable candidate for research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-7 involves multiple steps, starting with the preparation of the central tricyclic core. The synthetic route typically includes the formation of key intermediates through a series of reactions such as cyclization, alkylation, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
Hcv-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Hcv-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of NS5A inhibitors.
Biology: Employed in cell culture studies to investigate the replication and assembly of the hepatitis C virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis C infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Mechanism of Action
Hcv-IN-7 exerts its effects by inhibiting the NS5A protein of the hepatitis C virus. NS5A is essential for viral replication and assembly. By binding to NS5A, this compound disrupts its function, thereby inhibiting the replication of the virus. This compound has shown high potency against various genotypes of the hepatitis C virus, making it a valuable tool for antiviral research .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for treating hepatitis C.
Ombitasvir: Part of a combination therapy for hepatitis C treatment
Uniqueness of Hcv-IN-7
This compound stands out due to its superior pan-genotypic profile and favorable pharmacokinetic properties. It has shown high potency across multiple genotypes of the hepatitis C virus, making it a versatile and effective inhibitor. Additionally, its good liver uptake and oral bioavailability enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C40H48N8O6S |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H48N8O6S/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t29?,30?,32-,33-/m0/s1 |
InChI Key |
LDAZZKPDFMKNSP-RQRATSDMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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